

Application Notes and Protocols: ARV-393 in Combination with Other Lymphoma Therapies

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For Researchers, Scientists, and Drug Development Professionals

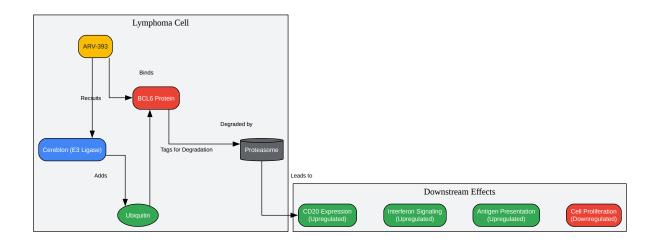
Introduction

ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to specifically target and degrade the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a key transcriptional repressor and a major driver of B-cell lymphomas, making it a compelling therapeutic target.[1] Deregulated BCL6 expression is a common feature in various lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL), and promotes cancer cell survival and proliferation.[2][3] Preclinical studies have demonstrated that ARV-393 shows promise in combination with a range of standard-of-care and investigational therapies for lymphoma, exhibiting synergistic antitumor activity. These combinations aim to provide more effective, and potentially chemotherapy-free, treatment options for patients with relapsed or refractory lymphoma.[1][4]

Mechanism of Action of ARV-393

ARV-393 functions by inducing the ubiquitination and subsequent proteasomal degradation of the BCL6 protein. This targeted protein degradation leads to downstream effects that inhibit tumor growth and enhance anti-tumor immunity. RNA sequencing analyses have revealed that treatment with **ARV-393** upregulates the expression of CD20 and genes that promote interferon signaling and antigen presentation. Concurrently, it downregulates gene sets associated with cell proliferation.[5]





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ARV-393 Mechanism of Action

Preclinical Efficacy of ARV-393 in Combination Therapies

Preclinical studies have evaluated **ARV-393** in combination with various agents, demonstrating enhanced anti-tumor effects in high-grade B-cell lymphoma (HGBCL) and DLBCL models.

Combination with Glofitamab (CD20xCD3 Bispecific Antibody)

In a humanized HGBCL cell line-derived xenograft (CDX) model, the combination of **ARV-393** and glofitamab resulted in significantly enhanced tumor growth inhibition (TGI) and increased rates of tumor regression compared to either agent alone.[1][4]



Treatment Group (in humanized HGBCL CDX model)	Dose	Dosing Schedule	Tumor Growth Inhibition (TGI)	Tumor Regression
ARV-393 (single agent)	3 mg/kg	-	38%	-
Glofitamab (single agent)	0.15 mg/kg	-	36%	0/11 mice
ARV-393 + Glofitamab	3 mg/kg + 0.15 mg/kg	Concomitant	81%	-
ARV-393 + Glofitamab	3 mg/kg + 0.15 mg/kg	Sequential (ARV- 393 then Glofitamab)	91%	-
ARV-393 (single agent)	6 mg/kg	-	-	5/11 mice
ARV-393 + Glofitamab	6 mg/kg + 0.15 mg/kg	Concomitant	-	10/10 mice
ARV-393 + Glofitamab	6 mg/kg + 0.15 mg/kg	Sequential (ARV- 393 then Glofitamab)	-	7/8 mice

Combination with Standard of Care (SOC) and Small Molecule Inhibitors (SMIs)

ARV-393 has also shown synergistic effects when combined with standard-of-care chemotherapy and various small molecule inhibitors in HGBCL and aggressive DLBCL models. [2][3][6]



Combination Partner	Therapeutic Class	Preclinical Model	Key Findings
R-CHOP	Chemotherapy	Aggressive DLBCL Model	Complete tumor regressions in all treated mice.[2][3]
Acalabrutinib	BTK Inhibitor	HGBCL/DLBCL CDX Models	Superior tumor growth inhibition and tumor regressions.[2][3][6]
Venetoclax	BCL2 Inhibitor	HGBCL/DLBCL CDX Models	Superior tumor growth inhibition and tumor regressions.[2][3][6]
Tazemetostat	EZH2 Inhibitor	HGBCL/DLBCL CDX Models	Superior tumor growth inhibition and tumor regressions.[2][3][6]

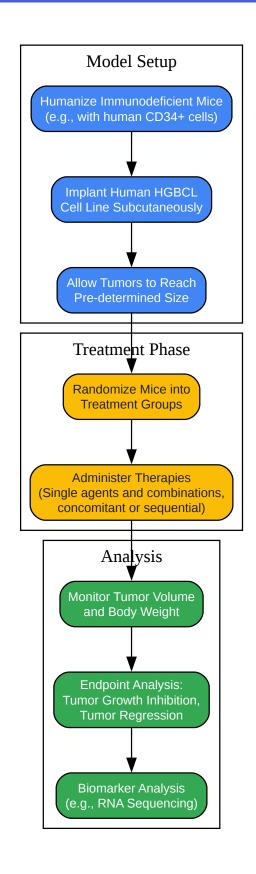
Experimental Protocols

The following are generalized protocols based on the available information from preclinical studies of **ARV-393**. Specific details from the original studies, such as the exact cell line used and detailed dosing schedules, are not fully available in the public domain.

In Vivo Humanized Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the general steps for establishing a humanized CDX model to evaluate the efficacy of **ARV-393** in combination with other therapies.





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In Vivo Combination Therapy Experimental Workflow



Materials:

- Immunodeficient mice (e.g., NSG mice)
- Human CD34+ hematopoietic stem cells (for humanization)
- High-grade B-cell lymphoma (HGBCL) cell line
- Matrigel or similar basement membrane matrix
- ARV-393 (formulated for oral administration)
- Combination agent (e.g., glofitamab, formulated for appropriate administration)
- Calipers for tumor measurement
- · Sterile surgical and injection equipment

Procedure:

- Humanization of Mice:
 - Irradiate immunodeficient mice to ablate the native hematopoietic system.
 - Inject human CD34+ cells intravenously to reconstitute a human immune system.
 - Allow several weeks for immune system engraftment, which can be monitored by flow cytometry of peripheral blood.
- Tumor Cell Implantation:
 - Harvest HGBCL cells during their logarithmic growth phase.
 - Resuspend cells in a mixture of sterile PBS and Matrigel.
 - Subcutaneously inject the cell suspension into the flank of the humanized mice.
- Tumor Growth and Group Randomization:



- Monitor tumor growth regularly using caliper measurements.
- Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

Drug Administration:

- **ARV-393**: Administer orally at the specified dose (e.g., 3 mg/kg or 6 mg/kg). The frequency and duration of treatment should be defined (e.g., daily for a set number of weeks).
- Combination Agent (e.g., Glofitamab): Administer via the appropriate route (e.g., intravenously) at the specified dose (e.g., 0.15 mg/kg).
- Combination Dosing Schedules:
 - Concomitant: Administer both ARV-393 and the combination agent on the same day or within a short time frame of each other.
 - Sequential: Administer one agent for a defined period, followed by the administration of the second agent. For example, pre-treat with ARV-393 before starting glofitamab.

Efficacy Evaluation:

- Measure tumor volume and body weight regularly (e.g., twice weekly).
- Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%)
 = [1 (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
- Monitor for tumor regression, defined as a significant reduction in tumor volume from baseline.

Biomarker Analysis:

 At the end of the study, tumors can be excised for further analysis, such as RNA sequencing, to investigate the molecular mechanisms of synergy.

RNA Sequencing and Analysis



Objective: To identify changes in gene expression in tumor cells following treatment with **ARV-393** alone or in combination.

Protocol:

- RNA Extraction:
 - Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
 - Extract total RNA from tumor tissue using a suitable RNA extraction kit.
 - Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
- Library Preparation and Sequencing:
 - Prepare RNA sequencing libraries from high-quality RNA samples.
 - Perform next-generation sequencing (NGS) to generate gene expression data.
- Bioinformatic Analysis:
 - Perform quality control of raw sequencing reads.
 - Align reads to the human reference genome.
 - Quantify gene expression levels.
 - Perform differential gene expression analysis to identify genes that are significantly up- or downregulated between treatment groups.
 - Conduct pathway analysis to identify biological pathways enriched in the differentially expressed genes.

Conclusion

The preclinical data strongly suggest that **ARV-393**, a BCL6-degrading PROTAC, has the potential to be a valuable component of combination therapies for lymphoma. The synergistic anti-tumor activity observed when **ARV-393** is combined with a CD20xCD3 bispecific antibody,







standard chemotherapy, and various small molecule inhibitors provides a strong rationale for the ongoing clinical development of these combination strategies.[1][2][7] These findings are particularly promising for the development of chemotherapy-free regimens for patients with aggressive and relapsed/refractory lymphomas. Further clinical investigation is underway to translate these preclinical findings into improved patient outcomes.[1][5]

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